h-NTPDase-IN-5 vs. h-NTPDase-IN-4: Superior Potency Against h-NTPDase1 and h-NTPDase8
h-NTPDase-IN-5 demonstrates a superior potency profile against both h-NTPDase1 and h-NTPDase8 when compared directly to the structurally related pan-inhibitor, h-NTPDase-IN-4. This differentiation is critical for applications where inhibiting h-NTPDase8 (a key regulator in liver and immune cell signaling) or h-NTPDase1 (the primary vascular NTPDase) is a priority [1].
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | h-NTPDase1: 1.10 μM; h-NTPDase8: 0.32 μM |
| Comparator Or Baseline | h-NTPDase-IN-4: h-NTPDase1: 3.58 μM; h-NTPDase8: 13.57 μM |
| Quantified Difference | ~3.3-fold more potent at h-NTPDase1; ~42-fold more potent at h-NTPDase8 |
| Conditions | In vitro enzymatic assay using recombinant human NTPDase isoforms and malachite green detection. |
Why This Matters
This large difference in potency dictates that experiments using h-NTPDase-IN-4 would require a >40-fold higher concentration to achieve equivalent h-NTPDase8 inhibition, which would confound isoform-specific interpretations.
- [1] Zaman G, Ullah S, Uzair M, et al. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDases Inhibitors. ChemMedChem. 2023;18(14):e202300165. View Source
